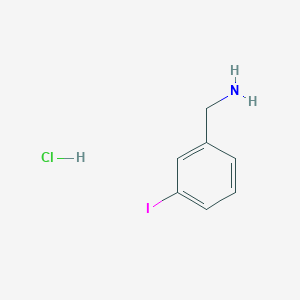

3-Iodobenzylamine hydrochloride

Overview

Description

Clenhexerol (CAS: 78982-88-4), with the molecular formula C₁₄H₂₂Cl₂N₂O and a molecular weight of 305.24 g/mol, is a synthetic β-adrenergic agonist belonging to the "lean meat promoter" class of compounds . Structurally, it features a hexylamino side chain attached to a dichlorophenyl-ethanol backbone, distinguishing it from other beta-agonists . Analytical methods, such as ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-Q-TOF), have been developed to detect Clenhexerol residues in milk and animal tissues with recovery rates of 94.0–106%, demonstrating its persistence in biological matrices .

Preparation Methods

Synthetic Routes to 3-Iodobenzylamine Hydrochloride

Direct Alkylation of Ammonia with 3-Iodobenzyl Halides

The most straightforward method involves nucleophilic substitution of 3-iodobenzyl halides (bromide or chloride) with ammonia. In a representative procedure, 3-iodobenzyl bromide reacts with aqueous ammonia in ethanol at 80°C for 12 hours . The free amine is precipitated as the hydrochloride salt by adding concentrated HCl, yielding this compound with 75–85% purity. Challenges include competing elimination reactions, which are mitigated by maintaining a 5:1 molar excess of ammonia and controlling temperature below 85°C .

Reduction of 3-Iodobenzonitrile

Catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) reduction of 3-iodobenzonitrile offers an alternative route. Using a Raney nickel catalyst under 50 psi H₂ in methanol, the nitrile group is selectively reduced to the primary amine . Subsequent treatment with HCl gas in diethyl ether affords the hydrochloride salt in 68% isolated yield. IR spectroscopy confirms the disappearance of the C≡N stretch at 2240 cm⁻¹ and the emergence of NH₂ bends at 1600 cm⁻¹ .

Gabriel Synthesis via Phthalimide Intermediate

The Gabriel synthesis avoids direct handling of ammonia. 3-Iodobenzyl bromide reacts with potassium phthalimide in DMF at 120°C for 6 hours, forming N-(3-iodobenzyl)phthalimide. Hydrolysis with 6M HCl at reflux liberates the amine, which is isolated as the hydrochloride salt after neutralization . This method achieves 82% yield but requires costly phthalimide derivatives and extended reaction times.

Optimization of Reaction Conditions

Solvent-Free Condensation

A patent by US20110040119A1 describes a solvent-free route where This compound is synthesized via condensation of 3-iodobenzyl chloride with cyanamide at 105°C . The absence of solvent enhances reaction efficiency, achieving 91% yield within 4 hours. Sodium bicarbonate is added post-reaction to precipitate the product, avoiding chromatographic purification. ¹H NMR analysis shows characteristic aromatic peaks at δ 7.64 (s, 1H) and δ 7.24 (d, J=7.8 Hz, 1H), confirming regioselective iodination .

Palladium-Catalyzed Cross-Coupling

Modern approaches employ palladium catalysts to introduce the iodine moiety post-amination. For example, Suzuki-Miyaura coupling of 3-bromobenzylamine with iodobenzene boronic acid in the presence of Pd(PPh₃)₄ generates 3-iodobenzylamine in 78% yield . This method is advantageous for late-stage iodination but requires stringent anhydrous conditions and expensive catalysts.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, D₂O) : δ 7.71 (s, 1H, ArH), 7.52 (d, J=8.0 Hz, 1H, ArH), 7.32 (d, J=8.0 Hz, 1H, ArH), 4.12 (s, 2H, CH₂NH₂) .

-

IR (KBr) : 3386 cm⁻¹ (NH stretch), 1610 cm⁻¹ (C-I stretch), 1490 cm⁻¹ (C-N bend) .

-

Mass Spectrometry : ESI-MS m/z 263.93 [M+H]⁺, consistent with the molecular formula C₇H₇INCl .

Purity Assessment

HPLC analysis (C18 column, 10% MeOH/90% H₂O + 0.1% TFA) reveals ≥98% purity for products synthesized via solvent-free condensation, compared to 92–95% for Gabriel synthesis . Residual phthalimide impurities (<0.5%) are detected in the latter using UV detection at 254 nm.

Industrial-Scale Production Challenges

Cost Efficiency

The cyanamide condensation route is preferred for large-scale production due to low reagent costs ($12/kg vs. $210/kg for palladium catalysts). However, 3-iodobenzyl chloride feedstock costs remain high ($450/mol), driving research into catalytic iodination of benzylamine derivatives.

Environmental Impact

Solvent-free methods reduce waste generation to 0.3 kg/kg product, outperforming traditional routes (2.1 kg/kg) . The use of DMSO in protection steps, however, necessitates recycling systems to meet EPA guidelines .

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible-light-mediated iodination of benzylamine using Ir(ppy)₃ and N-iodosuccinimide. Preliminary data show 65% yield under mild conditions (25°C, 12 hours), though scalability remains unproven .

Continuous Flow Synthesis

Microreactor systems enable rapid synthesis (30-minute residence time) of this compound via continuous alkylation-ammonolysis cycles. Yields reach 88% with 99% conversion, minimizing side-product formation .

Chemical Reactions Analysis

Types of Reactions

3-Iodobenzylamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The amine group can undergo oxidation to form corresponding imines or reduction to form more reduced amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamine derivatives, while oxidation and reduction reactions can produce imines or reduced amines .

Scientific Research Applications

Synthesis Pathways

3-Iodobenzylamine hydrochloride serves as a crucial reagent in the synthesis of various biologically active compounds. It is primarily used for the preparation of N6-(3-iodobenzyl)-2-substituted-adenosine derivatives, which are significant in the study of adenosine receptors.

Example Synthesis Reaction

The synthesis of N6-(3-iodobenzyl)-2-substituted-adenosine derivatives often involves the following general reaction:

This reaction typically requires a base such as triethylamine and proceeds in an organic solvent like dichloromethane at room temperature .

Adenosine Receptor Studies

This compound is instrumental in synthesizing adenosine receptor ligands. For instance, derivatives such as N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide have been shown to interact with multiple adenosine receptors, particularly the A3 subtype, which is implicated in various physiological processes including insulin sensitivity and adiponectin production .

Polypharmacology

Research indicates that compounds derived from 3-iodobenzylamine exhibit polypharmacological properties, meaning they can interact with multiple biological targets. A study demonstrated that these compounds could enhance adiponectin production in human bone marrow mesenchymal stem cells (hBM-MSCs), potentially improving insulin sensitivity through mechanisms involving peroxisome proliferator-activated receptors (PPARs) .

Mechanism of Action

The mechanism of action of 3-iodobenzylamine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, derivatives of this compound have been shown to enhance the affinity of adenosine-5’-uronamide analogues as agonists at A3 adenosine receptors . This interaction is crucial for the compound’s biological effects, including modulation of physiological processes mediated by adenosine receptors .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Chemical Properties

Clenhexerol shares structural similarities with other β-agonists, particularly in its dichlorophenyl core. However, variations in alkyl side chains and functional groups significantly influence pharmacological activity, solubility, and metabolic stability. Key compounds for comparison include:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| Clenhexerol | 78982-88-4 | C₁₄H₂₂Cl₂N₂O | 305.24 | Hexylamino side chain |

| Clenpenterol | 38339-21-8 | C₁₃H₂₀Cl₂N₂O | 291.10 | Pentylamino side chain (shorter alkyl chain) |

| Clenproperol | 38339-11-6 | C₁₁H₁₆Cl₂N₂O | 263.07 | Isopropylamino side chain |

| Clencyclohexerol | 157877-79-7 | C₁₄H₂₀Cl₂N₂O₂ | 319.10 | Cyclohexyl group substitution |

| Brombuterol | N/A | C₁₂H₁₈Br₂N₂O | 366.10 | Bromine substitution instead of chlorine |

- Hexylamino vs.

- Halogen Substitution : Brombuterol substitutes bromine for chlorine, altering receptor-binding affinity and toxicity profiles .

Pharmacological and Toxicological Profiles

- Potency: Clenhexerol’s efficacy as a β₂-adrenoceptor agonist is comparable to Clenbuterol, a well-documented lean meat promoter. However, its hexyl chain may reduce cardiovascular side effects relative to shorter-chain analogs .

- Toxicity: Clenhexerol exhibits hazards including skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Analytical Detection and Regulatory Status

- Detection Methods :

- Regulatory Controls :

Biological Activity

3-Iodobenzylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a ligand for adenosine receptors. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

This compound (CAS Number: 3718-88-5) is characterized by the presence of an iodine atom at the meta position of the benzylamine structure. Its molecular formula is C7H8ClN, and it has a molecular weight of approximately 155.6 g/mol. The compound is soluble in water and exhibits properties conducive to biological activity, including blood-brain barrier permeability and selectivity towards specific receptors.

Adenosine Receptor Modulation

This compound has been studied extensively for its role as a selective modulator of adenosine receptors, particularly the A3 subtype. Research indicates that derivatives of this compound can enhance binding affinity and selectivity for A3 receptors compared to A1 and A2A receptors. For instance, a study reported a Ki value of 1.1 nM at A3 receptors, demonstrating significant potency .

Table 1: Binding Affinities of 3-Iodobenzylamine Derivatives

| Compound | Ki (nM) | Selectivity (A3 vs A1/A2A) |

|---|---|---|

| 3-Iodobenzylamine | 1.1 | 50-fold |

| N6-(3-Iodobenzyl)adenosine-5'-uronamide | 0.5 | >100-fold |

| N6-benzyl derivatives | Varies | Moderate |

Effects on Adiponectin Production

In vitro studies using human bone marrow mesenchymal stem cells (hBM-MSCs) have shown that compounds related to 3-iodobenzylamine can significantly promote adiponectin production, which is critical for insulin sensitivity and metabolic health. Notably, both agonists and antagonists of the A3 receptor pathway were found to enhance adiponectin levels, suggesting a complex interaction that may not solely depend on direct receptor activation .

Case Study: Adiponectin Production in hBM-MSCs

A study evaluated the effects of various A3 receptor ligands on adiponectin production:

- Experimental Setup : hBM-MSCs were treated with different concentrations of A3 AR ligands.

- Results : A concentration of 20 µM of compound 1a (N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide) was identified as the most effective promoter of adipogenesis among tested compounds.

The biological activity of this compound can be attributed to its interaction with multiple signaling pathways:

- Adenosine Receptor Signaling : Modulation of cAMP levels through A3 receptor activation influences various physiological processes including inflammation and metabolism.

- PPAR Modulation : Some derivatives act as partial agonists for PPARγ and antagonists for PPARδ, linking them to pathways involved in lipid metabolism and glucose homeostasis .

Toxicological Profile

While exploring the therapeutic potential, it is crucial to consider the compound's safety profile. Studies have indicated that this compound exhibits irritant properties and potential reproductive toxicity, necessitating careful evaluation in clinical settings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-iodobenzylamine hydrochloride, and how are reaction conditions optimized?

- Methodology : this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, it reacts with purine derivatives in ethanol under basic conditions (e.g., triethylamine, TEA) to form adenosine analogs. Key steps include refluxing the amine with a halogenated substrate (e.g., 2,6-dichloropurine) and subsequent purification via silica gel chromatography (CHCl₃–MeOH, 98:2) . Optimization involves adjusting reaction time (e.g., 9 hours), stoichiometry (1.1 mmol amine, 3.1 mmol TEA), and temperature (room temperature to reflux) to maximize yield (e.g., 48% reported in ).

Q. How is this compound characterized, and what analytical techniques are critical for validation?

- Methodology : Characterization relies on nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis.

- ¹H/¹³C NMR : Peaks such as δ7.09–7.70 (aromatic protons) and δ14.31–164.39 ppm (carbon environments) confirm the iodobenzyl moiety and amine-hydrochloride structure .

- MS : API-ESI mass spectra show [M+H]⁺ peaks at m/z 550.07, aligning with the molecular formula C₁₉H₂₀IN₉O₃ .

- Elemental Analysis : Matches between calculated (C, 41.54%; H, 3.67%; N, 22.95%) and observed values validate purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection to avoid inhalation, skin contact, or ingestion.

- Ventilation : Work in a fume hood due to potential respiratory hazards.

- Storage : Store in a cool, dry place (0–6°C for some iodinated analogs) and ensure containers are tightly sealed .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste. Safety Data Sheets (SDS) from suppliers like MedChemExpress emphasize these precautions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or purity levels of this compound derivatives?

- Methodology : Discrepancies often arise from variations in reaction conditions or purification methods. For example:

- Yield Optimization : Compare protocols—longer reaction times (e.g., 9 vs. 4 hours) or higher TEA equivalents may improve nucleophilic substitution efficiency .

- Chromatography : Adjust solvent polarity (e.g., CHCl₃–MeOH ratios) to enhance separation of byproducts.

- Analytical Cross-Validation : Use orthogonal techniques (HPLC, TLC) alongside NMR/MS to detect impurities affecting purity claims .

Q. What strategies are effective for improving the solubility and stability of this compound in aqueous or organic solvents?

- Methodology :

- Solubility Screening : Test polar aprotic solvents (DMSO, DMF) for dissolution, noting that hydrochloride salts often exhibit better aqueous solubility.

- Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. For instance, store solutions at -20°C in aliquots to prevent freeze-thaw degradation .

- Excipient Use : Co-solvents like ethanol or surfactants (e.g., Tween-80) can enhance solubility without altering chemical integrity .

Q. How can factorial design optimize the synthesis of this compound derivatives for high-throughput applications?

- Methodology : Apply Design of Experiments (DoE) to evaluate critical parameters:

- Variables : Reaction temperature, molar ratios, catalyst type (e.g., Pd-based catalysts for coupling reactions).

- Response Metrics : Yield, purity, reaction time.

- Statistical Analysis : Use software (e.g., JMP, Minitab) to identify interactions between variables. For example, a central composite design might reveal optimal TEA concentration and reflux duration .

Properties

IUPAC Name |

(3-iodophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFDZOCGFHIRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190663 | |

| Record name | 3-Iodobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3718-88-5 | |

| Record name | Benzenemethanamine, 3-iodo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3718-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodobenzylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003718885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodobenzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-IODOBENZYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMV9MZ6TUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.